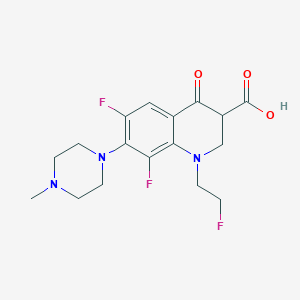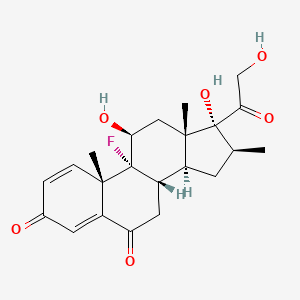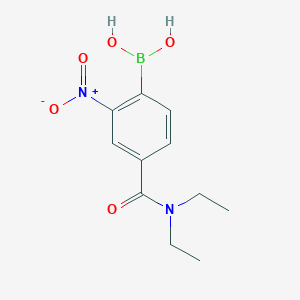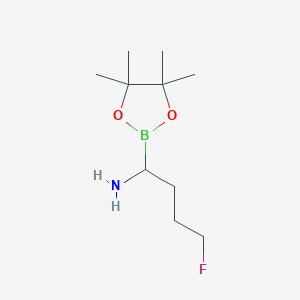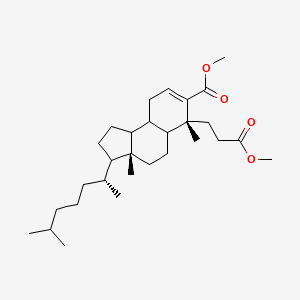![molecular formula C25H37N3O7 B15288826 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is a complex organic compound with the molecular formula C20H30N2O6. It is a derivative of lysine, an essential amino acid, and proline, another amino acid. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester involves multiple steps. The process typically starts with the protection of the amino groups of lysine using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The protected lysine is then coupled with proline methyl ester using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and amines.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection, hydrogenation for Cbz deprotection.
Major Products Formed
Hydrolysis: Lysine and proline derivatives.
Reduction: Alcohol derivatives of lysine and proline.
Substitution: Deprotected lysine and proline ready for further functionalization.
Applications De Recherche Scientifique
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug for lysine and proline.
Industry: Utilized in the production of specialized polymers and as a reagent in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize lysine and proline residues, leading to the formation of specific products. The Boc and Cbz protecting groups can be selectively removed, allowing for targeted modifications and functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine: Similar in structure but with different protecting groups, used in click chemistry.
L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-, methyl ester: Another amino acid derivative with similar protecting groups.
L-Tyrosine, O-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester: Similar ester derivative used in peptide synthesis.
Uniqueness
1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester is unique due to its combination of lysine and proline residues, making it a valuable tool in peptide synthesis and protein engineering. Its specific protecting groups allow for selective deprotection and functionalization, providing versatility in various chemical and biological applications .
Propriétés
Formule moléculaire |
C25H37N3O7 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H37N3O7/c1-25(2,3)35-24(32)27-19(21(29)28-16-10-14-20(28)22(30)33-4)13-8-9-15-26-23(31)34-17-18-11-6-5-7-12-18/h5-7,11-12,19-20H,8-10,13-17H2,1-4H3,(H,26,31)(H,27,32)/t19-,20-/m0/s1 |
Clé InChI |
ARFXUUSKGUNSBN-PMACEKPBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N2CCCC2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


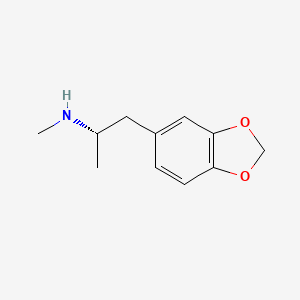
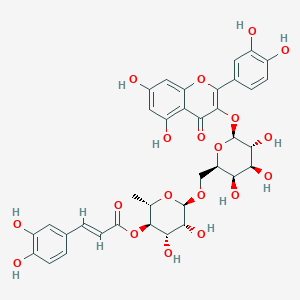
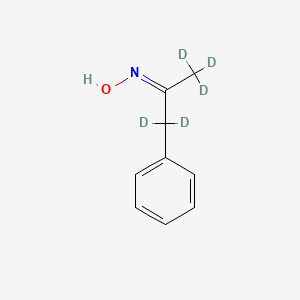
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
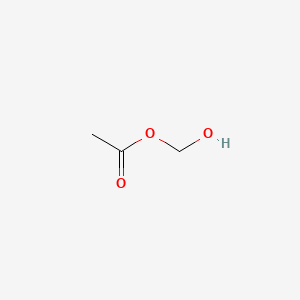
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)
